molecular formula C17H15ClN4O2 B14486780 N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline CAS No. 64209-10-5

N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline

Cat. No.: B14486780
CAS No.: 64209-10-5
M. Wt: 342.8 g/mol
InChI Key: PUFDTZJQTJUWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated indole derivatives.

Mechanism of Action

The mechanism of action of N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-phenyl-1H-indol-3-yl)methylideneamino]-2-nitroaniline
  • N-[(2-methyl-1H-indol-3-yl)methylideneamino]-2-nitroaniline
  • N-[(2-bromo-1H-indol-3-yl)methylideneamino]-2-nitroaniline

Uniqueness

N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline is unique due to the presence of the chloro and ethyl groups on the indole ring, which can influence its reactivity and biological activity. These substitutions can enhance its binding affinity to specific targets and improve its overall efficacy in various applications .

Properties

CAS No.

64209-10-5

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline

InChI

InChI=1S/C17H15ClN4O2/c1-2-21-15-9-5-3-7-12(15)13(17(21)18)11-19-20-14-8-4-6-10-16(14)22(23)24/h3-11,20H,2H2,1H3

InChI Key

PUFDTZJQTJUWBX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.